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Compound of Interest

Compound Name: Ceronapril

Cat. No.: B1668408 Get Quote

An In-depth Analysis of Efficacy, Pharmacokinetics, and Safety in Animal Models for

Researchers, Scientists, and Drug Development Professionals.

Ceronapril, an angiotensin-converting enzyme (ACE) inhibitor also known as SQ 29,852,

demonstrated antihypertensive effects in several preclinical animal models during its

development. Although the drug was ultimately discontinued and not marketed, the surviving

data from its in vivo evaluation provides valuable insights into its pharmacological profile. This

technical guide synthesizes the available preclinical data on Ceronapril, presenting

quantitative findings in structured tables, detailing experimental methodologies, and illustrating

key pathways and workflows through diagrams.

Efficacy in Hypertensive Animal Models
Ceronapril was evaluated in standard animal models of hypertension, primarily the

spontaneously hypertensive rat (SHR) and the two-kidney, one-clip (2K1C) renovascular

hypertension model in rats. These studies aimed to determine the dose-dependent effects on

blood pressure and the duration of action.

Antihypertensive Effects in Spontaneously Hypertensive
Rats (SHR)

Experimental Protocol: Male spontaneously hypertensive rats (SHR) are typically used. Prior

to the study, rats are acclimatized to the laboratory conditions and trained for blood pressure

measurement. A baseline blood pressure is established over several days. Ceronapril is
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administered orally, often via gavage, at various doses. Blood pressure is then monitored at

multiple time points post-administration to determine the magnitude and duration of the

antihypertensive effect. A common method for blood pressure measurement in conscious

rats is the tail-cuff method. For continuous monitoring, radiotelemetry implants can be used.

Blood Pressure Reduction in Renovascular
Hypertensive Rats

Experimental Protocol: The two-kidney, one-clip (2K1C) model of renovascular hypertension

is induced in rats by partially constricting one renal artery with a silver clip, leaving the

contralateral kidney untouched. This leads to activation of the renin-angiotensin-aldosterone

system and subsequent hypertension. Following a stabilization period after surgery to allow

for the development of hypertension, Ceronapril is administered orally. Arterial pressure is

measured to assess the antihypertensive efficacy. In some protocols, direct arterial

cannulation allows for continuous and accurate blood pressure monitoring.

Table 1: Efficacy of Ceronapril in Hypertensive Rat Models
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Animal Model
Dose (µmol/kg,
p.o.)

Effect on
Blood
Pressure

Duration of
Action

Citation

Spontaneously

Hypertensive

Rats (SHR)

23

Significant blood

pressure

lowering

Lasted 24 hours [1]

Spontaneously

Hypertensive

Rats (SHR)

68

Significant blood

pressure

lowering

Lasted 24 hours [1]

Two-Kidney,

One-Clip

Hypertensive

Rats

2.3

Significant and

dose-related fall

in arterial

pressure

Persisted for 24

hours
[1]

Two-Kidney,

One-Clip

Hypertensive

Rats

6.8

Significant and

dose-related fall

in arterial

pressure

Persisted for 24

hours
[1]

Two-Kidney,

One-Clip

Hypertensive

Rats

23

Significant and

dose-related fall

in arterial

pressure

Persisted for 24

hours
[1]

Two-Kidney,

One-Clip

Hypertensive

Rats

68

Significant and

dose-related fall

in arterial

pressure

Persisted for 24

hours
[1]

Inhibition of Angiotensin I Pressor Response
A key measure of ACE inhibitor activity is the blockade of the pressor response to an

exogenous challenge with angiotensin I (AI).

Experimental Protocol: Normotensive, conscious animals (rats, dogs, or monkeys) are

instrumented for blood pressure monitoring. A baseline pressor response to an intravenous
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(i.v.) bolus of angiotensin I is established. Ceronapril is then administered, either

intravenously or orally. At various time points after dosing, the angiotensin I challenge is

repeated. The inhibition of the AI-induced pressor response is calculated as a percentage

reduction from the baseline response. This allows for the determination of the median

effective dose (ED50).

Table 2: Inhibition of Angiotensin I Pressor Response by Ceronapril

Animal Species
Administration
Route

ED50 Citation

Rat Intravenous (i.v.) 30 nmol/kg [1]

Rat Oral (p.o.) 2.3 µmol/kg [1]

Dog Intravenous (i.v.) 300 nmol/kg [1]

Dog Oral (p.o.) 18 µmol/kg [1]

Monkey Intravenous (i.v.) 60 nmol/kg [1]

Monkey Oral (p.o.) 18 µmol/kg [1]

Pharmacokinetics
Limited pharmacokinetic data for Ceronapril is available from preclinical studies. The primary

focus of the reported studies was on its absorption and excretion.

Intestinal Absorption in Rats
Experimental Protocol: The intestinal absorption of Ceronapril was investigated in rats using

a single-pass perfusion method. This technique involves surgically isolating a segment of the

jejunum and perfusing it with a solution containing the drug. The disappearance of the drug

from the perfusate is measured to determine the absorption rate. The influence of carrier-

mediated transport can be assessed by co-perfusion with known substrates of peptide

transporters.

Table 3: Intestinal Absorption Parameters of Ceronapril (SQ 29,852) in Rats
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Parameter Value Description Citation

Jmax 0.16 Maximal flux [2]

Km 0.08 mM Michaelis constant [2]

Pc 2.0 Carrier permeability [2]

P*m 0.25 Passive permeability [2]

Note: These parameters suggest that Ceronapril is well absorbed via a non-passive, carrier-

mediated transport system in the rat jejunum, with a smaller passive component.

Excretion
Studies in anephric rats suggested a renal route of excretion for Ceronapril, as the ACE

inhibitory effects were longer-lasting in these animals compared to sham-operated rats.[1]

Toxicology
Publicly available toxicology data for Ceronapril is scarce. General toxicology studies for ACE

inhibitors typically involve acute, sub-chronic, and chronic dosing in at least two species (one

rodent, one non-rodent) to determine the No-Observed-Adverse-Effect-Level (NOAEL).

While a 3-month mouse toxicity study for a compound "CBM" showed a NOAEL of 30

mg/kg/day, it is not definitively confirmed to be Ceronapril.[3] Another study involving chronic

administration of Ceronapril at a low dose (0.05 mg/kg) in rats for behavioral assessments did

not report overt signs of toxicity, though this was not a formal toxicology study.[4]

Visualizations
Signaling Pathway: The Renin-Angiotensin System and
ACE Inhibition
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Caption: Mechanism of action of Ceronapril in the Renin-Angiotensin System.

Experimental Workflow: Antihypertensive Efficacy Study
in SHR
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Caption: Workflow for evaluating the efficacy of Ceronapril in SHR.

Logical Relationship: Determination of NOAEL in a
Toxicology Study

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1668408?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose Groups
(Vehicle, Low, Mid, High)

Observation of
Adverse Effects

No Significant
Adverse Effects No

Adverse Effects
Observed

 Yes

NOAEL
(Highest dose with no

adverse effects)

LOAEL
(Lowest dose with
adverse effects)

Click to download full resolution via product page

Caption: Logical flow for determining the NOAEL in preclinical toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ceranapril (SQ 29,852), an orally active inhibitor of angiotensin converting enzyme (ACE)
- PubMed [pubmed.ncbi.nlm.nih.gov]

2. Intestinal absorption mechanism of dipeptide angiotensin converting enzyme inhibitors of
the lysyl-proline type: lisinopril and SQ 29,852 - PubMed [pubmed.ncbi.nlm.nih.gov]

3. accessdata.fda.gov [accessdata.fda.gov]

4. The effects of chronic administration of ceronapril on the partial reinforcement extinction
effect and latent inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Preclinical In Vivo Studies of Ceronapril: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668408#preclinical-in-vivo-studies-of-ceronapril-in-
animal-models]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1668408?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668408?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/1696654/
https://pubmed.ncbi.nlm.nih.gov/1696654/
https://pubmed.ncbi.nlm.nih.gov/2559191/
https://pubmed.ncbi.nlm.nih.gov/2559191/
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/212839Orig1s000PharmR.pdf
https://pubmed.ncbi.nlm.nih.gov/11224280/
https://pubmed.ncbi.nlm.nih.gov/11224280/
https://www.benchchem.com/product/b1668408#preclinical-in-vivo-studies-of-ceronapril-in-animal-models
https://www.benchchem.com/product/b1668408#preclinical-in-vivo-studies-of-ceronapril-in-animal-models
https://www.benchchem.com/product/b1668408#preclinical-in-vivo-studies-of-ceronapril-in-animal-models
https://www.benchchem.com/product/b1668408#preclinical-in-vivo-studies-of-ceronapril-in-animal-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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